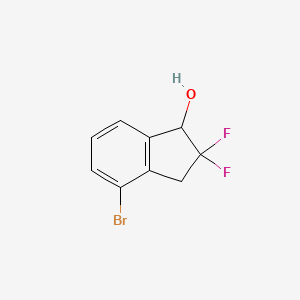
4-BROMO-2,2-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H7BrF2O and a molecular weight of 249.05 g/mol It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to an indene backbone
Preparation Methods
The synthesis of 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoindene and difluoromethyl ketone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Synthetic Route: The key step involves the nucleophilic addition of difluoromethyl ketone to 4-bromoindene, followed by hydrolysis to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of different derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols using reagents like sodium azide or thiourea.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and fluorine atoms can form strong interactions with target proteins, influencing their activity and function. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar compounds to 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-ol include:
4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one: This compound differs by having a ketone group instead of a hydroxyl group, which affects its reactivity and applications.
1H-Inden-1-ol, 2,3-dihydro-: Lacks the bromine and fluorine atoms, making it less reactive in certain chemical reactions.
(S)-4-Bromo-2,3-dihydro-1H-inden-1-ol: A stereoisomer with different spatial arrangement of atoms, leading to distinct biological activities.
The uniqueness of this compound lies in its combination of bromine, fluorine, and hydroxyl groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
4-bromo-2,2-difluoro-1,3-dihydroinden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3,8,13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJXHOSBHFVREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(C1(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2753955.png)

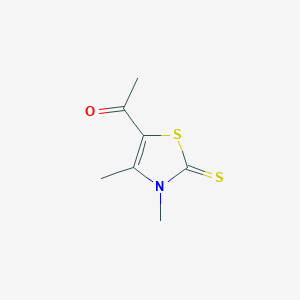
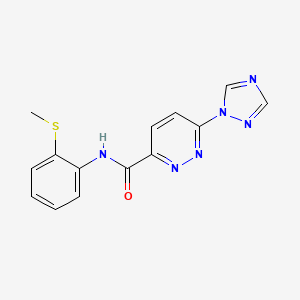
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B2753961.png)
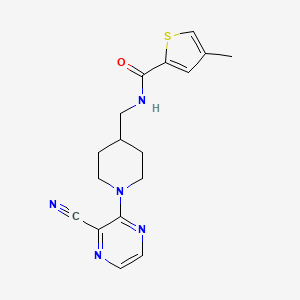
![ethyl 3-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-amido]benzoate](/img/structure/B2753964.png)
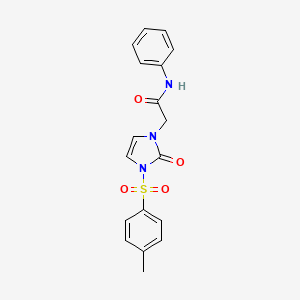

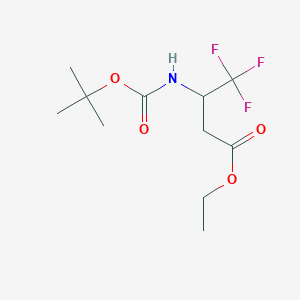
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2753973.png)
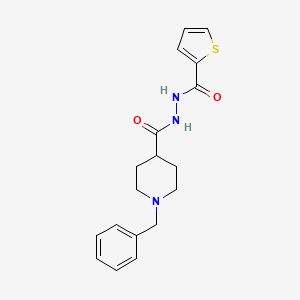
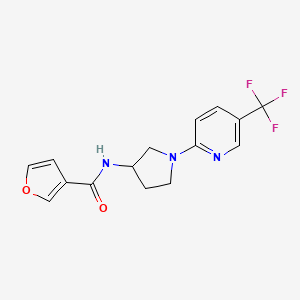
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)
